Selective Cytotoxicity in FLT3-ITD+ AML Cells vs. Normal Bone Marrow
Wu-5 demonstrates a strong selectivity window, inhibiting FLT3-ITD-positive AML cell lines at low micromolar concentrations while sparing normal bone marrow cells. This differential sensitivity is a critical differentiator from broad-spectrum cytotoxic agents and is quantitatively validated by comparing IC50 values in malignant versus normal cells [1].
| Evidence Dimension | Cell Viability IC50 (24h) |
|---|---|
| Target Compound Data | Wu-5 IC50 values: MV4-11 = 3.794 µM; Molm13 = 5.056 µM; MV4-11R = 8.386 µM |
| Comparator Or Baseline | Normal bone marrow mononuclear cells (n=2) viability remained >90% at 10 µM Wu-5 |
| Quantified Difference | >2.6- to >4.6-fold lower IC50 in malignant cells vs. >10 µM in normal cells |
| Conditions | CCK-8 assay; 24-hour treatment; FLT3-ITD-positive AML cell lines (MV4-11, Molm13, MV4-11R) vs. normal bone marrow mononuclear cells |
Why This Matters
The selective cytotoxicity profile minimizes off-target effects on normal hematopoietic cells, making Wu-5 a more reliable tool for AML-specific mechanism studies compared to non-selective FLT3 or USP10 inhibitors.
- [1] Yu, M., Fang, Z. X., Wang, W. W., Zhang, Y., Bu, Z. L., Liu, M., ... & Wu, Y. L. (2021). Wu-5, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways. Acta Pharmacologica Sinica, 42(4), 604-612. View Source
